molecular formula C24H20FNO5S B2465467 benzyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate CAS No. 865614-06-8

benzyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2465467
CAS No.: 865614-06-8
M. Wt: 453.48
InChI Key: OKMNOXAEODNLLY-UHFFFAOYSA-N
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Description

Benzyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that features a benzofuran core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Sulfonamide Group: This step involves the reaction of the benzofuran derivative with 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Products may include oxidized benzofuran derivatives.

    Reduction: Products may include amine derivatives.

    Substitution: Products may include substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound can be used to study the effects of sulfonamide-containing molecules on biological systems. It may serve as a lead compound for the development of new drugs.

Medicine

In medicinal chemistry, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce compounds with therapeutic effects.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of benzyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The benzofuran core may also interact with biological membranes, affecting their properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide

Uniqueness

Benzyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate is unique due to its combination of a benzofuran core with a sulfonamide group and a fluorinated aromatic ring. This combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

benzyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO5S/c1-15-12-18(25)8-11-22(15)32(28,29)26-19-9-10-21-20(13-19)23(16(2)31-21)24(27)30-14-17-6-4-3-5-7-17/h3-13,26H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMNOXAEODNLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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